molecular formula C9H10N2O2 B3170953 1,2,3,4-Tetrahydroquinoxaline-5-carboxylic acid CAS No. 946386-72-7

1,2,3,4-Tetrahydroquinoxaline-5-carboxylic acid

Cat. No. B3170953
CAS RN: 946386-72-7
M. Wt: 178.19 g/mol
InChI Key: YFZMIRPFVFHLCA-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroquinoxaline-5-carboxylic acid is a chemical compound with the molecular formula C21H18N2O2 . It is mainly used as a reagent for organic synthesis .


Synthesis Analysis

The synthesis of 1,2,3,4-Tetrahydroquinoxaline-5-carboxylic acid derivatives has been reported in the literature . A series of 1,2,3,4-tetrahydroisoquinoline (THIQ)-3-carboxylic acid derivatives containing a 5-cyano-3-pyridinyl or 3-cyanophenyl appendage was designed by cyclizing the benzylamine to the ether linker of the (5-cyano-3-pyridinyl)methoxy moiety .


Molecular Structure Analysis

The molecular structure of 1,2,3,4-Tetrahydroquinoxaline-5-carboxylic acid is characterized by a tetrahydroquinoxaline core with a carboxylic acid group at the 5-position . The structure is further elaborated with various substituents, which can significantly influence its biological activity .


Chemical Reactions Analysis

The chemical reactions involving 1,2,3,4-Tetrahydroquinoxaline-5-carboxylic acid are primarily associated with its synthesis. The benzylamine is cyclized to the ether linker of the (5-cyano-3-pyridinyl)methoxy moiety to form the tetrahydroquinoxaline core .

Scientific Research Applications

Medicine and Pharmacology

Quinoxaline, a class of N-heterocyclic compounds, is a crucial biological agent with broad-spectrum applications in the fields of medicine and pharmacology . It exhibits several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial .

Anticancer Applications

Quinoxaline derivatives have become a crucial component in drugs used to treat cancerous cells . The therapeutic potential and biomedical applications of quinoxalines have been enhanced by incorporating the sulfonamide group into their chemical framework .

Anti-Inflammatory Applications

Quinoxaline sulfonamide derivatives have shown significant anti-inflammatory action . This makes them potential candidates for developing advanced therapeutic agents against a wide variety of diseases.

Antimicrobial Applications

Quinoxalines have been found to exhibit antimicrobial properties . This makes them an essential moiety to treat infectious diseases.

Neuropharmacological Applications

Quinoxaline sulfonamide derivatives have shown neuropharmacological activities . This suggests that they could be established as lead compounds for developing drugs to treat neurological disorders.

Antileishmanial Applications

Quinoxaline sulfonamide derivatives have shown antileishmanial activities . This suggests their potential use in the treatment of leishmaniasis, a parasitic disease.

Future Directions

The future directions for research on 1,2,3,4-Tetrahydroquinoxaline-5-carboxylic acid and its derivatives are promising. They are emerging as a potential alternative therapeutic modality with distinct molecular characteristics as compared to the anti-PD-1 and anti-PD-L1 monoclonal antibodies . Further optimization of these compounds could lead to potent inhibitors against the PD-1/PD-L1 PPI .

properties

IUPAC Name

1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c12-9(13)6-2-1-3-7-8(6)11-5-4-10-7/h1-3,10-11H,4-5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFZMIRPFVFHLCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(C=CC=C2N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301240739
Record name 1,2,3,4-Tetrahydro-5-quinoxalinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301240739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4-Tetrahydroquinoxaline-5-carboxylic acid

CAS RN

946386-72-7
Record name 1,2,3,4-Tetrahydro-5-quinoxalinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946386-72-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-Tetrahydro-5-quinoxalinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301240739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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